molecular formula C22H24N4O4S2 B2491066 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886918-69-0

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2491066
CAS RN: 886918-69-0
M. Wt: 472.58
InChI Key: XWCVXWDANRMGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound has shown promising antibacterial activity against both standard bacteria and multidrug-resistant (MDR) clinical isolates . Specifically, it exhibits better minimum inhibitory concentration (MIC) values compared to reference drugs such as cephalothin and chloramphenicol. Notably, compounds 3c, 8a, and 9d demonstrated bacteriostatic activity against MDR bacteria. Additionally, several derivatives (2c, 2d, 3c, 8a, 8b, 9a, 9b, 9c, and 9d) displayed high selectivity indices for antimicrobial activity against Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA1) while maintaining a good safety profile .

Structure-Activity Relationship (SAR) Studies

By synthesizing derivatives with subtle modifications, scientists can perform SAR studies to understand how different substituents affect biological activity. This approach could guide further optimization for specific applications.

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-15-5-3-4-14-26(15)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(30-22)17-6-10-18(31-2)11-7-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVXWDANRMGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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